molecular formula C21H23N5O2 B11238972 N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]propanamide

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]propanamide

Cat. No.: B11238972
M. Wt: 377.4 g/mol
InChI Key: KDWDUMDFTITLFK-UHFFFAOYSA-N
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Description

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methoxyphenyl group and an amino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and amino groups. The final step involves the formation of the propanamide moiety. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]propanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({4-[(4-fluorophenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]propanamide
  • N-[4-({4-[(4-chlorophenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]propanamide
  • N-[4-({4-[(4-bromophenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]propanamide

Uniqueness

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]propanamide

InChI

InChI=1S/C21H23N5O2/c1-4-20(27)24-16-5-7-17(8-6-16)25-21-22-14(2)13-19(26-21)23-15-9-11-18(28-3)12-10-15/h5-13H,4H2,1-3H3,(H,24,27)(H2,22,23,25,26)

InChI Key

KDWDUMDFTITLFK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

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